4-(Isopropoxycarbonylamino)phenylboronic acid
Overview
Description
4-(Isopropoxycarbonylamino)phenylboronic acid is a chemical compound with the molecular formula C10H14BNO4. It is a boronic acid derivative that contains an isopropoxycarbonylamino group attached to a phenylboronic acid core
Mechanism of Action
Target of Action
Phenylboronic acids are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is often utilized in various sensing applications .
Mode of Action
The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . This allows it to form reversible covalent bonds with diols and strong Lewis bases .
Biochemical Pathways
Phenylboronic acids are often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, the phenylboronic acid acts as a nucleophile, transferring an organic group from boron to palladium .
Pharmacokinetics
The ADME properties of phenylboronic acids can vary widely depending on their specific structure. Phenylboronic acids are generally soluble in most polar organic solvents and poorly soluble in nonpolar solvents like hexanes and carbon tetrachloride .
Result of Action
The result of the action of phenylboronic acids can vary depending on their specific use. For example, in Suzuki–Miyaura cross-coupling reactions, the result is the formation of a new carbon–carbon bond .
Action Environment
The action, efficacy, and stability of phenylboronic acids can be influenced by various environmental factors. For example, the rate of Suzuki–Miyaura cross-coupling reactions can be affected by the temperature, the presence of a catalyst, and the pH of the reaction environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropoxycarbonylamino)phenylboronic acid typically involves the reaction of phenylboronic acid with isopropyl carbamate under specific reaction conditions. The process may require the use of catalysts and controlled temperature and pressure to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Isopropoxycarbonylamino)phenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The reactions can yield various products depending on the reagents and conditions used. For example, oxidation may produce phenylboronic acid derivatives, while reduction may result in the formation of corresponding boronic acid esters.
Scientific Research Applications
4-(Isopropoxycarbonylamino)phenylboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the construction of complex molecules.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological processes.
Industry: The compound may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Phenylboronic acid
Methyl phenylboronic acid
Ethyl phenylboronic acid
Isopropyl phenylboronic acid
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Biological Activity
4-(Isopropoxycarbonylamino)phenylboronic acid is a compound belonging to the class of boronic acids, which have gained significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Boronic acids typically exert their biological effects through interactions with diol-containing biomolecules, such as carbohydrates and nucleic acids. The unique structure of this compound allows it to bind selectively to cis-diol groups, leading to a range of cellular responses.
- Cytotoxicity : Studies have shown that boronic acids can induce cytotoxic effects in various cancer cell lines by disrupting cellular structures. For instance, phenylboronic acids have been observed to cause morphological changes in plant cells, leading to cell death. The degree of disruption correlates with the binding strength of the boronic acid used .
- Proteasome Inhibition : Some boronic acids, including derivatives similar to this compound, act as proteasome inhibitors. This mechanism is particularly relevant in cancer therapy, where inhibition of the proteasome can lead to accumulation of pro-apoptotic factors and subsequent cell death .
- Antiviral Activity : Research indicates that certain boronic acid derivatives exhibit antiviral properties by interfering with viral replication processes. For example, compounds that interact with HIV protease demonstrate significantly enhanced binding affinity compared to traditional inhibitors .
Case Studies
Several studies have investigated the biological activity of boronic acids and their derivatives:
- Anticancer Activity : A study demonstrated that a boronic acid derivative exhibited an IC50 value of 7.05 nM against U266 cancer cells, indicating potent anticancer activity. The compound was shown to halt cell cycle progression at the G2/M phase, leading to growth inhibition .
- Bacterial Detection and Activity : Another research focused on the application of phenylboronic acids in bacterial detection systems. The study found that dendrimers functionalized with phenylboronic acid groups could selectively aggregate and kill bacteria such as E. coli, demonstrating potential for diagnostic applications .
Research Findings
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Study | Activity | IC50 Value | Mechanism |
---|---|---|---|
Study 1 | Anticancer | 7.05 nM | Proteasome inhibition |
Study 2 | Antiviral | ~5 µM | Inhibition of HIV replication |
Study 3 | Bacterial detection | N/A | Aggregation and bactericidal activity |
Properties
IUPAC Name |
[4-(propan-2-yloxycarbonylamino)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-8(4-6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYUZVPSHMRJPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681535 | |
Record name | [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033726-21-4 | |
Record name | [4-({[(Propan-2-yl)oxy]carbonyl}amino)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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